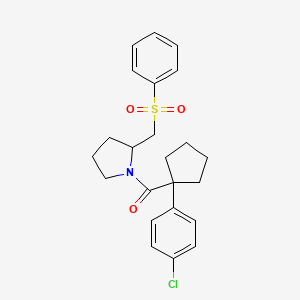
(1-(4-Chlorophenyl)cyclopentyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(4-Chlorophenyl)cyclopentyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26ClNO3S and its molecular weight is 431.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-(4-Chlorophenyl)cyclopentyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including its mechanisms, therapeutic potentials, and related case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a cyclopentyl moiety with a pyrrolidine ring substituted with a phenylsulfonyl group. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may influence its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. These findings are supported by docking studies that reveal potential binding interactions with bacterial enzymes .
Enzyme Inhibition
In addition to its antimicrobial effects, the compound demonstrates enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neuropharmacological applications, suggesting potential use in treating conditions like Alzheimer's disease .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Moderate activity against specific bacteria | |
| Enzyme Inhibition | Strong AChE inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Cell Signaling Pathways : The compound may interfere with key signaling pathways involved in cancer cell survival.
- Binding to Enzymes : Its ability to bind effectively to enzymes such as AChE suggests a competitive inhibition mechanism, which is crucial for its pharmacological effects.
- Chemical Interactions : The sulfonamide group is known for its ability to form hydrogen bonds, enhancing the binding affinity towards target proteins.
Properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopentyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO3S/c24-19-12-10-18(11-13-19)23(14-4-5-15-23)22(26)25-16-6-7-20(25)17-29(27,28)21-8-2-1-3-9-21/h1-3,8-13,20H,4-7,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZDHGIIRBLNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCCC3CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














